molecular formula C17H16ClNO4S B11663811 Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11663811
M. Wt: 365.8 g/mol
InChI Key: ULJFCECINCNQMJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes an ethyl ester, an acetyl group, a chlorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, using 3-chlorobenzoyl chloride and a suitable base.

    Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group and the thiophene ring can facilitate binding to hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
  • 2-Acetyl-3-methylthiophene
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and chlorophenyl groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(3-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-6-5-7-12(18)8-11/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

ULJFCECINCNQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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